molecular formula C14H11N3 B8502196 2-Pyridyl-2-quinolylamine

2-Pyridyl-2-quinolylamine

Cat. No. B8502196
M. Wt: 221.26 g/mol
InChI Key: LKKVSUQIZFOEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06661023B2

Procedure details

To a 250-mL round-bottom flask were added 2-aminopyridine (2.30 g, 24.4 mmol), 2-chloroquinoline (4.0 g, 24.4 mmol), sodium tert-butoxide (3.29 g, 34.2 mmol), palladium (II) acetate (0.22 g, 0.98 mmol), bis(2-diphenylphosphinophenyl)ether (0.49 g, 0.91 mmol), and toluene (100 mL sparged with N2). The reaction mixture was heated at 105° C. for 18 h under an atm of N2. The reaction mixture was diluted with ether and THF, and washed with water. This solution was passed through a pad of celite to remove insoluble particles. The organic layer was dried over MgSO4. The crude product was purified by column chromatography eluting with 90:10 CH2Cl2/CH3CN. 2-Pyridyl-2-quinolylamine was isolated as an olive powder (4.66 g, 86%). Results of 1H NMR spectroscopy are consistent with the product. 1H NMR (300 MHz, CDCl3): δ 6.93 (m, 1H), 7.30 (d, J=8.8 Hz, 1H), 7.35 (t, J=7.4 Hz, 1H), 7.62 (m, 1H), 7.70 (m, 2H), 7.86 (d, J=8.4 Hz, 1H), 8.0 (m, 2H), 8.31 (m, 1H), 8.38 (d, J=8.5 Hz, 1H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Cl[C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1.CC(C)([O-])C.[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2OC2C=CC=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N#N>CCOCC.C1COCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=1 |f:2.3,8.9.10|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1
Name
Quantity
3.29 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.49 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C=CC=C1)OC1=C(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.22 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to remove insoluble particles
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography
WASH
Type
WASH
Details
eluting with 90:10 CH2Cl2/CH3CN

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)NC1=NC2=CC=CC=C2C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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